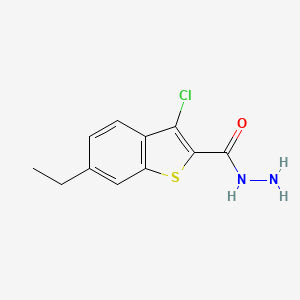

3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-2-6-3-4-7-8(5-6)16-10(9(7)12)11(15)14-13/h3-5H,2,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGOKWDEFIKZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373924 | |

| Record name | 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351000-82-3 | |

| Record name | 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351000-82-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Spectral Characterization of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

This guide provides a comprehensive overview of the synthesis and detailed spectral analysis of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and medicinal chemistry. The benzothiophene scaffold is a prominent feature in a variety of pharmacologically active molecules.[1][2] This document outlines a plausible synthetic pathway, provides detailed experimental protocols for analogous reactions, and offers an in-depth interpretation of the spectral data used to confirm the structure and purity of the title compound.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a multi-step process. The core of this strategy involves the construction of the substituted benzothiophene ring system, followed by functional group manipulations at the 2-position to introduce the carbohydrazide moiety. A logical and efficient synthetic route commences with a substituted cinnamic acid derivative, which undergoes cyclization and chlorination to form the key intermediate, 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride. This intermediate is then converted to the final product via hydrazinolysis.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of analogous benzothiophene derivatives.[3][4]

Synthesis of 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride

This key intermediate can be synthesized from 4-ethylcinnamic acid in a one-pot reaction involving cyclization and chlorination.

Protocol:

-

To a stirred mixture of 4-ethylcinnamic acid (0.1 mol) and chlorobenzene (150 mL) in a round-bottom flask equipped with a reflux condenser, add pyridine (0.01 mol).

-

Slowly add thionyl chloride (0.15 mol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and chlorobenzene under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride as a solid.[4]

Causality of Experimental Choices:

-

Thionyl Chloride: This reagent serves a dual purpose. It acts as a chlorinating agent and facilitates the cyclization of the cinnamic acid derivative to form the benzothiophene ring.

-

Pyridine: Pyridine is used as a catalyst in this reaction.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization and chlorination reactions, driving the reaction to completion.

Synthesis of this compound

The final step is the conversion of the acid chloride to the carbohydrazide through reaction with hydrazine hydrate.

Protocol:

-

Dissolve 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride (0.01 mol) in a suitable solvent such as absolute ethanol (50 mL) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate (0.02 mol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

-

The formation of a precipitate indicates the product is forming.

-

The solid product can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.[5][6]

Causality of Experimental Choices:

-

Hydrazine Hydrate: This is the source of the hydrazine moiety that displaces the chloride from the carbonyl group to form the carbohydrazide.

-

Ethanol as Solvent: Ethanol is a good solvent for the starting material and the product is often insoluble in it, allowing for easy isolation by filtration.

-

Ice Bath: The initial cooling is to control the exothermic reaction between the acid chloride and hydrazine hydrate.

Spectral Characterization

Comprehensive spectral analysis is crucial for the unambiguous identification and confirmation of the structure of the synthesized this compound.

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | N-H stretching vibrations of the -NHNH₂ group. |

| 3050-3100 | Medium | Aromatic C-H stretching vibrations. |

| 2900-3000 | Medium | Aliphatic C-H stretching vibrations of the ethyl group. |

| 1650-1680 | Strong | C=O stretching vibration (Amide I band) of the carbohydrazide.[7] |

| 1600-1620 | Medium | N-H bending vibration (Amide II band). |

| 1450-1550 | Medium to Strong | Aromatic C=C stretching vibrations. |

| 1000-1100 | Medium | C-N stretching vibration. |

| 700-800 | Strong | C-Cl stretching vibration. |

¹H NMR Spectroscopy

The ¹H NMR spectrum gives detailed information about the proton environment in the molecule. The predicted chemical shifts (δ) in ppm relative to TMS are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₃ of the ethyl group |

| ~2.8 | Quartet | 2H | -CH₂- of the ethyl group |

| ~4.6 | Broad Singlet | 2H | -NH₂ of the hydrazide group |

| ~7.3 | Doublet | 1H | Aromatic proton at C5 |

| ~7.7 | Doublet | 1H | Aromatic proton at C4 |

| ~7.8 | Singlet | 1H | Aromatic proton at C7 |

| ~9.8 | Broad Singlet | 1H | -NH- of the hydrazide group |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -CH₃ of the ethyl group |

| ~29 | -CH₂- of the ethyl group |

| ~122 | Aromatic CH |

| ~124 | Aromatic CH |

| ~125 | Aromatic C-Cl |

| ~129 | Aromatic CH |

| ~135 | Aromatic C |

| ~138 | Aromatic C |

| ~140 | Aromatic C-S |

| ~142 | Aromatic C |

| ~162 | C=O of the carbohydrazide |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass and major fragments are listed below.

| m/z | Assignment |

| 254.02806 | [M]⁺ (Molecular Ion) |

| 255.03534 | [M+H]⁺ |

| 277.01728 | [M+Na]⁺ |

The fragmentation pattern in mass spectrometry for benzothiophene derivatives often involves the loss of CO, N₂H₂, and cleavage of the ethyl group.

Conclusion

This technical guide has detailed a viable synthetic route for this compound and provided a comprehensive overview of its expected spectral characteristics. The provided protocols and spectral interpretations serve as a valuable resource for researchers engaged in the synthesis and characterization of novel benzothiophene derivatives for potential applications in drug development. The structural confirmation through the combined use of FT-IR, NMR, and mass spectrometry ensures the identity and purity of the target compound, which is a critical aspect of chemical and pharmaceutical research.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Carbohydrazide [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C11H11ClN2OS) [pubchemlite.lcsb.uni.lu]

- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 7. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]

CAS number and molecular structure of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

An In-Depth Technical Guide to 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, molecular structure, and key physicochemical properties. A validated synthetic protocol is presented, including a mechanistic explanation of the reaction. Furthermore, this guide explores the potential therapeutic applications of this molecule, drawing from research on structurally related benzothiophene and carbohydrazide derivatives. This document is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzothiophene derivative. The core structure consists of a bicyclic benzothiophene ring system, which is a known scaffold in many biologically active compounds.[1][2] The molecule is further functionalized with a chloro group at position 3, an ethyl group at position 6, and a carbohydrazide group at position 2.

CAS Number: 351000-82-3[3][4][5]

Molecular Formula: C₁₁H₁₁ClN₂OS[4]

Canonical SMILES: CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NN)Cl[3]

Molecular Structure

The two-dimensional structure of the molecule is depicted below.

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental properties of the compound.

| Property | Value | Source |

| Molecular Weight | 254.74 g/mol | [4] |

| XLogP3 | 3.1 | Publicly available data |

| Hydrogen Bond Donor Count | 2 | Publicly available data |

| Hydrogen Bond Acceptor Count | 3 | Publicly available data |

| Rotatable Bond Count | 3 | Publicly available data |

| Density | 1.374 g/cm³ | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a well-established two-step process starting from the corresponding carboxylic acid. The rationale behind this approach is the high reactivity of an intermediate acid chloride, which readily undergoes nucleophilic acyl substitution with hydrazine.

Synthetic Workflow

The overall transformation involves the conversion of a carboxylic acid to a carbohydrazide, a common transformation in medicinal chemistry for creating hydrazone libraries or other heterocyclic systems.[6][7]

Caption: General synthetic workflow for the target compound.

Mechanistic Discussion

Step 1: Formation of the Acid Chloride. The synthesis begins with the activation of the carboxylic acid group of 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are employed for this purpose. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The hydroxyl group of the carboxylic acid attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. A subsequent intramolecular nucleophilic attack by the chloride ion displaces the chlorosulfite group, yielding the highly reactive acid chloride.

Step 2: Nucleophilic Acyl Substitution (Hydrazinolysis). The resulting acid chloride is not typically isolated but is reacted in situ with hydrazine hydrate. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. This addition is followed by the elimination of a chloride ion, forming the stable carbohydrazide product. This reaction is generally rapid and high-yielding. This method is a standard procedure for the synthesis of various carbohydrazide derivatives.[8][9]

Potential Applications in Drug Discovery

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Similarly, the carbohydrazide and its derived acylhydrazone functionalities are known to be crucial pharmacophores for biological activity.[10]

The combination of these two moieties in this compound suggests a strong potential for antimicrobial applications. Research into structurally similar benzo[b]thiophene acylhydrazones has demonstrated significant activity against multidrug-resistant Staphylococcus aureus (MRSA).[1][2] These compounds are hypothesized to exert their effect by interfering with essential bacterial processes. The carbohydrazide group serves as a versatile handle for further chemical modification, for instance, by condensation with various aldehydes to produce a library of acylhydrazone derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis of the title compound.

Objective: To synthesize this compound from its corresponding carboxylic acid precursor.

Materials:

-

3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Anhydrous Ethanol

-

Magnetic stirrer, round-bottom flasks, reflux condenser, dropping funnel, ice bath.

Procedure:

Part A: Synthesis of 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride (Intermediate)

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid (1 equivalent).

-

Add anhydrous DCM (approx. 20 mL per gram of starting material).

-

Cool the stirred suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (2 equivalents) dropwise via a dropping funnel over 15 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The crude acid chloride is typically used in the next step without further purification.

Part B: Synthesis of this compound

-

Dissolve the crude acid chloride from Part A in anhydrous ethanol (approx. 20 mL per gram of initial carboxylic acid).

-

In a separate flask, prepare a solution of hydrazine hydrate (3 equivalents) in anhydrous ethanol.

-

Cool the acid chloride solution to 0 °C in an ice bath.

-

Add the hydrazine hydrate solution dropwise to the stirred acid chloride solution. A precipitate is expected to form.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC. Upon completion, the resulting solid is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product as a crystalline solid.

Self-Validation: The purity of the final compound should be assessed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its structure and identity.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery, particularly in the development of new antimicrobial agents. Its synthesis is straightforward, employing reliable and well-documented chemical transformations. The presence of the versatile carbohydrazide functional group allows for extensive derivatization, making it an excellent candidate for the generation of compound libraries for biological screening. This guide provides the foundational chemical knowledge required for researchers to synthesize, handle, and further explore the therapeutic potential of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3-Chloro-6-ethyl-benzo[b]thiophene-2-carboxylic acid hydrazide Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. arctomsci.com [arctomsci.com]

- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Foreword: The Benzothiophene Scaffold - A Realm of Therapeutic Potential

The confluence of a benzothiophene nucleus with a carbohydrazide moiety presents a fascinating scaffold in medicinal chemistry.[1][2] Derivatives of this structural class have consistently demonstrated a broad spectrum of biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and enzyme inhibition.[1][3][4][5][6][7] This guide focuses on a specific, novel derivative, 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide , and provides a comprehensive, technically-grounded framework for the elucidation of its mechanism of action. As we navigate through this exploration, we will operate under the primary hypothesis that this compound exhibits antimicrobial properties, a recurring theme within this chemical family.[8][9][10][11] This document is structured not as a rigid protocol, but as a strategic guide for researchers, scientists, and drug development professionals, empowering them with the rationale behind experimental choices and the tools for robust data interpretation.

Part 1: Foundational Analysis - Primary Screening and Hypothesis Validation

The initial step in characterizing any novel compound is to confirm its biological activity and determine its potency. Given the prevalence of antimicrobial activity in related structures, we will begin by assessing the effect of this compound on a panel of clinically relevant microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay to quantify the potency of a potential antimicrobial compound.

Experimental Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculate the colonies into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.

Experimental Protocol:

-

Following MIC Determination:

-

From the wells of the MIC plate that show no visible growth, aspirate a 10 µL aliquot.

-

Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

-

-

Incubation and Analysis:

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

-

Data Presentation: Summary of Antimicrobial Activity

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| Staphylococcus aureus | |||

| Escherichia coli | |||

| Pseudomonas aeruginosa | |||

| Candida albicans |

Workflow for Initial Antimicrobial Screening

Caption: Workflow for initial antimicrobial screening.

Part 2: Target Deconvolution - Identifying the Molecular Basis of Action

With confirmed antimicrobial activity, the next critical phase is to identify the specific molecular target(s) of this compound. A multi-pronged approach is recommended to increase the probability of success.

Target Hypothesis Based on Structural Analogs

Benzothiophene derivatives have been reported to inhibit various enzymes.[3][7][12] A literature review of compounds with similar core structures can provide initial hypotheses for potential targets. For instance, some benzothiophenes are known to inhibit kinases or cholinesterases.[3][12]

Experimental Target Identification Strategies

A. Affinity Chromatography-Mass Spectrometry

This technique involves immobilizing the compound on a solid support to "pull out" its binding partners from a cell lysate.

Experimental Protocol:

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., an amino or carboxyl group).

-

-

Immobilization:

-

Covalently attach the affinity probe to activated chromatography beads (e.g., NHS-activated sepharose).

-

-

Cell Lysate Preparation:

-

Grow the target microorganism to mid-log phase and prepare a cell-free lysate.

-

-

Affinity Pull-down:

-

Incubate the cell lysate with the compound-conjugated beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the specifically bound proteins.

-

-

Protein Identification:

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

B. Yeast Three-Hybrid (Y3H) System

The Y3H system is a powerful genetic method for identifying protein targets of small molecules.

Experimental Protocol:

-

Bait and Prey Construction:

-

Synthesize a bifunctional molecule linking this compound to a known ligand (e.g., methotrexate) for a specific DNA-binding domain.

-

Construct a prey library of cDNAs from the target microorganism fused to a transcriptional activation domain.

-

-

Yeast Transformation and Screening:

-

Transform yeast cells with the bait and prey constructs.

-

Plate the transformed yeast on selective media. Growth on the selective media indicates an interaction between the compound and a protein from the library.

-

-

Identification of Interacting Partners:

-

Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.

-

Workflow for Target Identification

Caption: Workflow for molecular target identification.

Part 3: Mechanistic Validation - From Target Engagement to Cellular Effects

Once a putative target is identified, a series of experiments are necessary to validate this interaction and understand its downstream cellular consequences.

In Vitro Target Engagement and Inhibition Assays

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction (Kd, ΔH, ΔS).

Experimental Protocol:

-

Sample Preparation:

-

Purify the recombinant target protein.

-

Prepare solutions of the protein and this compound in the same buffer.

-

-

ITC Experiment:

-

Load the protein into the sample cell and the compound into the injection syringe of the ITC instrument.

-

Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the binding affinity (Kd).

-

B. Enzyme Inhibition Assays

If the identified target is an enzyme, its inhibition by the compound must be characterized.

Experimental Protocol:

-

Assay Development:

-

Establish a robust in vitro assay to measure the activity of the target enzyme (e.g., a spectrophotometric or fluorometric assay).

-

-

IC50 Determination:

-

Measure the enzyme activity in the presence of increasing concentrations of this compound.

-

Plot the percentage of enzyme inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Mechanism of Inhibition Studies:

-

Perform kinetic experiments by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Data Presentation: Enzyme Inhibition Parameters

| Parameter | Value |

| IC50 (µM) | |

| Ki (µM) | |

| Mechanism of Inhibition |

Cellular and Phenotypic Assays

These assays aim to connect the in vitro target inhibition to observable effects on the whole cell.

A. Macromolecular Synthesis Inhibition

This assay determines if the compound interferes with the synthesis of essential macromolecules.

Experimental Protocol:

-

Radiolabeling:

-

Incubate the target microorganism with radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis in the presence and absence of the compound.

-

-

Measurement of Incorporation:

-

After a defined incubation period, measure the amount of radiolabel incorporated into each macromolecule.

-

-

Data Analysis:

-

A significant reduction in the incorporation of a specific precursor suggests that the compound inhibits that particular biosynthetic pathway.

-

B. Membrane Integrity Assays

These assays assess whether the compound disrupts the bacterial cell membrane.

Experimental Protocol:

-

Propidium Iodide (PI) Staining:

-

Treat the bacterial cells with the compound.

-

Add PI, a fluorescent dye that can only enter cells with compromised membranes.

-

Measure the fluorescence using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

-

Integrated Signaling Pathway

Caption: Hypothesized signaling pathway.

Conclusion: Synthesizing a Cohesive Mechanism of Action

The elucidation of a drug's mechanism of action is a multifaceted endeavor that requires a logical and systematic progression of experiments. By integrating the data from primary screening, target identification, in vitro validation, and cellular assays, a comprehensive understanding of how this compound exerts its antimicrobial effects can be achieved. This guide provides a robust framework for this scientific journey, emphasizing the importance of causality and self-validating experimental systems. The insights gained from such studies are paramount for the future development of this and other promising compounds within the versatile benzothiophene class.

References

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. tandfonline.com [tandfonline.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Synthesis and antimicrobial activity of some new NÃÂ-(3-chloro-6-substituted benzo[b]thiophene-2-carbonyl)-substituted-2-oxo-2Hpyrano[2,3-b]quinoline-3-carbohydrazides | Semantic Scholar [semanticscholar.org]

- 10. Synthesis characterization and antimicrobial activity studies of some transition metal complexes derived from 3-chloro-N'-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Benzothiophene Carbohydrazide Derivatives: Strategies, Protocols, and Applications

Abstract

Benzothiophene and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] This guide provides an in-depth exploration of the synthesis of benzothiophene carbohydrazide derivatives, a class of compounds that are not only biologically significant in their own right but also serve as exceptionally versatile intermediates for the construction of more complex heterocyclic systems. We will dissect the core synthetic strategies, from the initial formation of the benzothiophene scaffold to the targeted synthesis of the carbohydrazide moiety and its subsequent derivatization. This document is intended for researchers, chemists, and drug development professionals, offering both high-level strategic insights and detailed, field-proven experimental protocols to empower the design and execution of novel synthetic campaigns in this vital area of drug discovery.

The Strategic Importance of the Benzothiophene Carbohydrazide Scaffold

The benzothiophene nucleus, a bioisostere of indole, is a privileged scaffold found in numerous compounds with a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][4][5][6] The fusion of this heterocyclic system with a carbohydrazide functional group (-CONHNH₂) introduces a critical pharmacophore that significantly enhances the molecule's potential.

The carbohydrazide moiety is a powerful synthetic handle for several reasons:

-

Hydrogen Bonding: The -NH-NH₂ group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.

-

Chelating Properties: The hydrazide group can coordinate with metal ions, a property relevant to certain enzymatic inhibition mechanisms.

-

Synthetic Versatility: It is a key building block for a wide range of other five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, pyrazoles, and triazoles, allowing for extensive chemical diversification.[6][7][8]

-

Schiff Base Formation: The terminal amino group readily condenses with aldehydes and ketones to form acylhydrazones (Schiff bases), a class of compounds well-documented for their potent and diverse pharmacological effects.[4][9]

This guide focuses on the primary methodologies to access these valuable compounds, emphasizing the chemical logic behind each synthetic choice.

Core Synthetic Strategies: A Two-Phase Approach

The synthesis of benzothiophene carbohydrazide derivatives can be logically divided into two main phases: the construction of the core benzothiophene ring system and the subsequent installation and derivatization of the carbohydrazide function.

Phase I: Forging the Benzothiophene Core

Several robust methods exist for the synthesis of the benzothiophene scaffold. The choice of method is often dictated by the desired substitution pattern on the benzene ring.

A cornerstone of thiophene chemistry, the Gewald reaction is a powerful multi-component condensation that provides direct access to 2-aminothiophenes.[10] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[11][12]

-

Causality: The power of the Gewald reaction lies in its convergence and efficiency. By combining three simple components in a single pot, it allows for the rapid generation of highly functionalized thiophenes, which can then be further elaborated. Its multicomponent nature is ideal for creating libraries of diverse compounds for screening.[11]

Caption: Simplified workflow of the Gewald Reaction.

A highly effective route involves starting with appropriately substituted benzene precursors. For instance, the reaction of 2,4-difluorobenzonitrile with methyl thioglycolate in the presence of a base like potassium hydroxide yields methyl 3-amino-6-fluorobenzothiophene-2-carboxylate.[8] This method provides excellent control over the substitution pattern on the benzo portion of the molecule.

Phase II: Installing the Carbohydrazide Moiety

Once the benzothiophene carboxylic acid or its ester is in hand, the carbohydrazide can be formed via several reliable methods.

This is the most common and straightforward approach. A methyl or ethyl benzothiophene-2-carboxylate is refluxed with an excess of hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, typically a lower alcohol like ethanol or methanol.[8]

-

Causality: This reaction is a classic nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxide or ethoxide) and formation of the thermodynamically stable hydrazide. Its simplicity and generally high yields make it the workhorse method for this transformation.

For substrates where direct hydrazinolysis is problematic or low-yielding, a two-step approach via the carboxylic acid offers greater control. The benzothiophene-2-carboxylic acid is first activated with a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and then reacted with a protected hydrazine, like tert-butyl carbazate.[4][13] The resulting Boc-protected hydrazide is then deprotected under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the final carbohydrazide.[4]

-

Causality: This method avoids the potentially harsh conditions of refluxing hydrazine and is advantageous when sensitive functional groups are present. By converting the carboxylic acid into a better leaving group (an active ester or an O-acylisourea intermediate), the reaction with the protected hydrazine proceeds under milder conditions, often leading to cleaner products and easier purification.[4][13]

A highly reactive but effective route starts with the conversion of the benzothiophene carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzothiophene-2-carbonyl chloride is then reacted with hydrazine hydrate, typically at low temperatures, to afford the carbohydrazide.[7]

Caption: Primary synthetic routes to benzothiophene carbohydrazides.

Key Experimental Protocols

The following protocols are representative of the core methodologies described and are adapted from peer-reviewed literature.

Protocol 1: Synthesis of 3-amino-6-fluorobenzothiophene-2-carbohydrazide via Hydrazinolysis[8]

This protocol details the conversion of a benzothiophene ester to its corresponding carbohydrazide.

-

Materials:

-

Methyl-3-amino-6-fluorobenzothiophene-2-carboxylate (1.0 eq)

-

Hydrazine hydrate (99-100%) (1.0 eq)

-

Absolute ethanol

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating

-

Crushed ice

-

-

Procedure:

-

A solution of methyl-3-amino-6-fluorobenzothiophene-2-carboxylate (0.01 mol) is prepared in absolute ethanol (50 mL) in a round-bottom flask.

-

Hydrazine hydrate (0.01 mol) is added to the stirred solution at room temperature.

-

The reaction mixture is heated to reflux and maintained for 6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature and then poured slowly into a beaker containing crushed ice.

-

The solid precipitate that forms is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from a suitable solvent (e.g., aqueous ethanol) to yield the pure carbohydrazide.

-

-

Expected Characterization:

-

IR (KBr, cm⁻¹): Peaks around 3422 (NH₂), 3396 (CONH), 1663 (C=O).[8]

-

¹H-NMR (DMSO-d₆, δ ppm): Signals for aromatic protons (e.g., 8.17-7.45), NH₂ protons (e.g., 7.15, broad singlet), and CONHNH₂ protons (e.g., 5.20, broad singlet).[8]

-

MS (m/z): A molecular ion peak corresponding to the product's mass (e.g., 225 for C₉H₈FN₃OS).[8]

-

Protocol 2: General Synthesis of (E)-N'-(Arylmethylene)benzo[b]thiophene-2-carbohydrazide (Schiff Base)[4]

This protocol describes the condensation of the carbohydrazide with an aldehyde to form an acylhydrazone.

-

Materials:

-

Benzo[b]thiophene-2-carbohydrazide (1.0 eq)

-

Substituted aromatic or heteroaromatic aldehyde (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

Benzo[b]thiophene-2-carbohydrazide (e.g., 1 mmol) is dissolved or suspended in ethanol (10-15 mL) in a round-bottom flask.

-

The corresponding aldehyde (1 mmol) is added to the mixture.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is heated to reflux for 4-8 hours, with reaction progress monitored by TLC.

-

After completion, the mixture is cooled to room temperature. The solid product that crystallizes out is collected by filtration.

-

If no solid forms, the solvent may be partially evaporated under reduced pressure and the mixture cooled to induce crystallization.

-

The collected solid is washed with cold ethanol and dried to afford the pure acylhydrazone derivative.

-

Data Summary: Representative Acylhydrazone Derivatives

The derivatization of benzothiophene carbohydrazide into acylhydrazones is a common strategy to generate libraries of biologically active compounds. The table below summarizes data for several such derivatives.[4]

| Aldehyde Used | Derivative Name | Yield (%) | MS Data (m/z) [M+H]⁺ |

| 4-Hydroxy-3-methoxybenzaldehyde | (E)-N'-(4-Hydroxy-3-methoxybenzylidene)benzo[b]thiophene-2-carbohydrazide | 41% | 327.1 |

| 4-Fluorobenzaldehyde | (E)-N'-(4-Fluorobenzylidene)benzo[b]thiophene-2-carbohydrazide | 44% | 299.1 |

| Pyridin-4-carbaldehyde | (E)-N'-(Pyridin-4-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 30% | 282.0 |

| 3-Nitrobenzaldehyde | (E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 36% | 326.1 |

| 4-Nitrobenzaldehyde | (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 30% | 324.0 [M-H]⁻ |

Data sourced from Michaux et al., 2022.[4]

Conclusion and Future Outlook

The synthesis of benzothiophene carbohydrazide derivatives is a mature yet continually evolving field. The classical methods of ester hydrazinolysis and acid chloride conversion remain highly effective, while modern coupling techniques provide milder and more controlled alternatives for sensitive substrates.[4][7][8] The true value of these molecules is realized in their role as versatile intermediates, readily transformed into diverse libraries of acylhydrazones and other heterocyclic systems for biological screening.[4][8]

Future research will likely focus on developing more sustainable and efficient synthetic methodologies, such as microwave-assisted reactions or flow chemistry processes, to accelerate the discovery pipeline.[10][11] Furthermore, the continued exploration of the chemical space accessible from the benzothiophene carbohydrazide scaffold promises to yield novel therapeutic agents to address ongoing challenges in medicine.

References

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Gewald Reaction [organic-chemistry.org]

- 13. ac1.hhu.de [ac1.hhu.de]

The Benzothiophene Scaffold: A Technical Guide to its Diverse Pharmacological Activities

<

Introduction: The Benzothiophene Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of bioactive compounds and approved drugs. These are termed "privileged scaffolds." The benzothiophene moiety, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, is a quintessential example of such a scaffold.[1][2] Its structural rigidity, lipophilic nature, and the electron-rich sulfur atom provide a unique three-dimensional arrangement that facilitates diverse, high-affinity interactions with a multitude of biological targets.[3]

This technical guide offers an in-depth exploration of the major pharmacological activities exhibited by benzothiophene derivatives. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, present established drugs that validate the therapeutic potential of this scaffold, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of benzothiophene for next-generation therapeutics.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Benzothiophene derivatives have demonstrated remarkable versatility as anticancer agents, targeting various hallmarks of cancer including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][5][6] Their mechanisms of action are diverse, ranging from the modulation of hormone receptors to the inhibition of critical signaling enzymes.[7]

Mechanism Spotlight: Selective Estrogen Receptor Modulation (SERM)

One of the most clinically significant applications of the benzothiophene scaffold is in the development of Selective Estrogen Receptor Modulators (SERMs). These compounds exhibit tissue-selective pharmacology, acting as estrogen antagonists in some tissues (like the breast and uterus) while acting as estrogen agonists in others (like bone).[8][9]

Raloxifene (Evista™) , an FDA-approved drug, is a cornerstone example.[10] It contains a 6-hydroxy-substituted benzothiophene core.[10] By binding to estrogen receptors (ERs), Raloxifene competes with endogenous estrogen, thereby blocking the proliferative signals that drive estrogen-receptor-positive (ER+) breast cancers.[8][11] Concurrently, its agonistic activity in bone helps to prevent osteoporosis in postmenopausal women, a critical dual benefit.[11][12]

Mechanism Spotlight: Multi-Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The benzothiophene scaffold has proven to be an effective template for designing potent multi-kinase inhibitors, a strategy aimed at overcoming the chemoresistance associated with single-target therapies.[13][14]

Recent research has identified 5-hydroxybenzothiophene derivatives as potent inhibitors of several cancer-relevant kinases, including DYRK1A/B, CLK1/4, and haspin.[13][15][16] For instance, the hydrazide derivative 16b demonstrated low nanomolar IC50 values against multiple kinases and exhibited significant growth inhibition against glioblastoma cells by inducing G2/M cell cycle arrest and apoptosis.[13][14][16] This multi-targeting approach can shut down parallel signaling pathways that cancer cells use to survive, representing a promising therapeutic strategy.[13]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; TF [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Benzothiophene\nKinase Inhibitor", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [style=solid]; RTK -> Ras [style=solid]; Ras -> Raf [style=solid]; Raf -> MEK [style=solid]; MEK -> ERK [style=solid]; ERK -> TF [style=solid]; TF -> Proliferation [style=solid];

// Inhibition Edge Inhibitor -> Raf [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Inhibitor -> MEK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Caption: Benzothiophene kinase inhibitors can block key nodes like Raf and MEK.

Experimental Protocol: In Vitro Cell Viability (MTT Assay)

This protocol provides a self-validating system to determine the cytotoxic effects of novel benzothiophene derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, U87MG for glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiophene derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.[17]

Antimicrobial Activities: Combating Fungal and Bacterial Pathogens

The benzothiophene scaffold is a key component in several potent antimicrobial agents, demonstrating both antifungal and antibacterial properties.[4][5][18] This is particularly relevant in the current era of rising antimicrobial resistance.[19]

Mechanism Spotlight: Fungal Ergosterol Synthesis Inhibition

A primary mechanism for the antifungal action of benzothiophene derivatives is the disruption of the fungal cell membrane.[20]

Sertaconazole , a widely used topical antifungal, exemplifies this.[2] It contains a benzothiophene ring that is unique among imidazole antifungals.[21] Like other azoles, Sertaconazole inhibits the enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol.[20][22][23][24] Ergosterol is the fungal equivalent of cholesterol, and its depletion disrupts membrane integrity, leading to fungistatic effects.[21][22]

Uniquely, the benzothiophene ring in Sertaconazole is thought to mimic tryptophan, allowing it to insert into the fungal membrane and form pores.[21] This leads to a rapid loss of ATP and other essential intracellular components, resulting in a direct fungicidal effect.[20][21] This dual mechanism makes it highly effective against a broad spectrum of fungi, including Candida and Trichophyton species.[21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol establishes the lowest concentration of a compound that prevents visible growth of a microorganism, a gold-standard metric for antimicrobial potency.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid growth medium.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Candida albicans) overnight. Dilute the culture in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the benzothiophene derivative. Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate, leaving wells for a growth control (no compound) and a sterility control (no inoculum).

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well containing the test compound.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring absorbance.

-

Validation: The growth control must show clear turbidity, and the sterility control must remain clear. A standard antibiotic (e.g., Cefadroxil for bacteria, Fluconazole for fungi) should be run in parallel to validate the assay.[25]

// Nodes Start [label="Start: Prepare Standardized\nMicrobial Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; Dilution [label="Perform 2-Fold Serial Dilution\nof Benzothiophene Derivative\nin 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculate [label="Inoculate Wells with\nMicrobial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate Plate\n(e.g., 24h at 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Read [label="Visually Inspect for Turbidity\n(or Read Absorbance)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Determine MIC:\nLowest Concentration with No Growth", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Dilution; Dilution -> Inoculate; Inoculate -> Incubate; Incubate -> Read; Read -> End; }

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Central Nervous System (CNS) Activities

The benzothiophene scaffold is present in several drugs targeting the CNS, particularly in the treatment of schizophrenia and major depressive disorder.[6] Its lipophilic character allows for good blood-brain barrier penetration, a critical prerequisite for CNS-acting drugs.

Mechanism Spotlight: Dopamine and Serotonin Receptor Modulation

Many neuropsychiatric disorders involve imbalances in dopamine and serotonin neurotransmitter systems. Benzothiophene derivatives have been successfully developed as modulators of these key receptors.

Brexpiprazole (Rexulti®) is a modern atypical antipsychotic that incorporates a benzothiophene moiety.[26] Its mechanism of action, while complex, is primarily attributed to its profile as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and a potent antagonist at serotonin 5-HT₂ₐ receptors.[27][28][29]

This "modulator" profile is key. As a partial agonist, it provides a stabilizing effect: in brain regions with excessive dopamine (thought to cause positive symptoms of schizophrenia), it acts as a functional antagonist. In regions with low dopamine (linked to negative and cognitive symptoms), it provides a low level of stimulation.[29][30] This nuanced pharmacology, enabled by the specific chemical architecture including the benzothiophene core, leads to efficacy with a potentially improved tolerability profile compared to older antipsychotics.[26][30]

Anti-inflammatory Activities

Chronic inflammation is an underlying factor in numerous diseases. Benzothiophene derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade.[31][32][33][34]

Mechanism Spotlight: 5-Lipoxygenase (5-LOX) Inhibition

The 5-lipoxygenase (5-LOX) enzyme is responsible for the production of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma. Zileuton , another approved drug, is a benzothiophene derivative that acts as a specific inhibitor of 5-LOX, thereby reducing the inflammatory response.[2][33] Other novel benzothiophene derivatives have also shown significant inhibitory activity against 5-LOX and cyclooxygenase (COX) enzymes, highlighting the scaffold's potential in developing new anti-inflammatory agents.[33][35]

Summary of Key Benzothiophene-Based Drugs and Their Targets

| Drug Name | Therapeutic Area | Primary Biological Target(s) | Mechanism of Action |

| Raloxifene | Anticancer, Osteoporosis | Estrogen Receptor (ERα, ERβ) | Selective Estrogen Receptor Modulator (SERM)[9][11] |

| Sertaconazole | Antifungal | Lanosterol 14α-demethylase | Inhibition of ergosterol synthesis; membrane pore formation[20][21][23] |

| Brexpiprazole | Antipsychotic, Antidepressant | Dopamine (D₂), Serotonin (5-HT₁ₐ, 5-HT₂ₐ) | Partial agonist at D₂/5-HT₁ₐ; Antagonist at 5-HT₂ₐ[28][29] |

| Zileuton | Anti-inflammatory (Asthma) | 5-Lipoxygenase (5-LOX) | Inhibition of leukotriene synthesis[2][33] |

Conclusion and Future Outlook

The benzothiophene scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its presence in multiple FDA-approved drugs across diverse therapeutic areas—from oncology and infectious disease to psychiatry and inflammation—is a testament to its chemical versatility and favorable pharmacological properties.[4][5][36]

The future of benzothiophene-based drug discovery remains bright. Ongoing research continues to uncover novel derivatives with potent and selective activities.[15] The development of multi-target kinase inhibitors for cancer, novel agents to combat drug-resistant microbes, and finely-tuned CNS modulators are all active and promising areas of investigation. As our understanding of disease biology deepens, the rational design of new benzothiophene derivatives, guided by the principles outlined in this guide, will undoubtedly lead to the development of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzothiophene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Raloxifene - Wikipedia [en.wikipedia.org]

- 10. Benzothiophene Analogues - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]

- 11. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice [openorthopaedicsjournal.com]

- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [benthamscience.com]

- 19. mdpi.com [mdpi.com]

- 20. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]

- 21. Sertaconazole - Wikipedia [en.wikipedia.org]

- 22. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]

- 23. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 25. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. psychscenehub.com [psychscenehub.com]

- 27. simpleandpractical.com [simpleandpractical.com]

- 28. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 29. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]

- 30. Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]

- 31. tandfonline.com [tandfonline.com]

- 32. ijpsjournal.com [ijpsjournal.com]

- 33. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 34. ijpsjournal.com [ijpsjournal.com]

- 35. oiccpress.com [oiccpress.com]

- 36. books.rsc.org [books.rsc.org]

structural elucidation of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

An In-depth Technical Guide to the Structural Elucidation of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Introduction: The Benzothiophene Scaffold in Modern Drug Discovery

The 1-benzothiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds. Its rigid, planar structure and ability to engage in various intermolecular interactions have made it a cornerstone in medicinal chemistry, leading to the development of drugs such as the antidepressant duloxetine and the osteoporosis treatment raloxifene. The precise substitution pattern on the benzothiophene ring system is critical for modulating biological activity, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of a novel derivative, this compound. As a Senior Application Scientist, my objective is not merely to present a series of analytical steps but to articulate the underlying scientific rationale, creating a self-validating workflow that ensures unambiguous structural confirmation. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust framework for characterizing novel chemical entities.

Part 1: The Foundational Hypothesis - Synthesis and Preliminary Analysis

The journey of structural elucidation begins with a plausible synthetic route. The proposed structure is hypothesized based on the reaction mechanism, providing the initial framework against which all subsequent analytical data will be compared. A common route to this class of compounds involves the Gewald reaction or subsequent modification of a substituted benzothiophene core.

A logical synthetic precursor would be ethyl 3-chloro-6-ethyl-1-benzothiophene-2-carboxylate. The reaction of this ester with hydrazine hydrate would be expected to yield the target carbohydrazide. This synthetic pathway immediately establishes a set of expected structural features: a benzothiophene core, a chlorine atom at C3, an ethyl group at C6, and a carbohydrazide functional group at C2.

Initial characterization would involve determining the melting point, which provides a preliminary indication of purity, and Thin Layer Chromatography (TLC) to monitor reaction completion and ensure the absence of starting materials.

Part 2: Spectroscopic Characterization - Assembling the Structural Puzzle

Spectroscopic analysis provides a detailed picture of the compound's functional groups, connectivity, and molecular formula. Each technique offers a unique piece of the puzzle, and their combined interpretation provides a powerful, non-destructive method for structural determination.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is the first line of inquiry for identifying key functional groups. The vibrational frequencies of chemical bonds provide a characteristic "fingerprint" of the molecule. For our target compound, we are specifically looking for evidence of the carbohydrazide moiety (N-H and C=O stretches) and confirming the aromatic nature of the core.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.

-

Place a small, solid sample of the purified compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale |

| 3300-3400 | N-H Stretch (asymmetric) | -NH₂ of Hydrazide | Confirms the presence of the primary amine group. |

| 3150-3250 | N-H Stretch (symmetric) | -NH of Hydrazide | Confirms the presence of the secondary amide group. |

| 1650-1680 | C=O Stretch (Amide I) | Carbonyl of Hydrazide | Strong absorption indicative of the amide carbonyl group. |

| 1550-1620 | N-H Bend (Amide II) | Amide Linkage | Further confirms the presence of the amide functionality. |

| ~3050 | C-H Stretch | Aromatic Ring | Indicates C-H bonds on the benzothiophene ring system. |

| 2850-2960 | C-H Stretch | Ethyl Group (-CH₂, -CH₃) | Aliphatic stretches confirming the presence of the ethyl substituent. |

| 700-800 | C-Cl Stretch | Chloro-substituent | Provides evidence for the carbon-chlorine bond, though this region can be complex. |

Mass Spectrometry (MS): Determining the Molecular Formula

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight and, by extension, the elemental composition of a compound. The technique's high mass accuracy allows for the differentiation between molecules with the same nominal mass but different atomic compositions.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Analyze the resulting spectrum to identify the monoisotopic mass of the parent ion.

Expected Data & Interpretation: The molecular formula for this compound is C₁₁H₁₁ClN₂OS.

-

Calculated Monoisotopic Mass: 254.0281 Da

-

Expected Observation: A prominent ion peak in the HRMS spectrum corresponding to [M+H]⁺ at m/z 255.0359.

-

Isotopic Pattern: A crucial piece of evidence is the isotopic signature of chlorine. The presence of the ³⁷Cl isotope will result in a characteristic [M+2+H]⁺ peak at m/z 257.0330, with an intensity approximately one-third of the [M+H]⁺ peak. This pattern is a definitive indicator of a single chlorine atom in the molecule.

DOT Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of atom connectivity, substitution patterns, and stereochemistry.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons like N-H).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

¹H NMR

-

¹³C{¹H} NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 | Singlet | 1H | -CONH NH₂ | The amide proton, typically downfield and broadened. |

| ~7.9 | Singlet | 1H | H-7 | Aromatic proton adjacent to the sulfur atom, likely deshielded. |

| ~7.7 | Doublet | 1H | H-4 | Aromatic proton ortho to the electron-withdrawing chloro group. |

| ~7.3 | Doublet | 1H | H-5 | Aromatic proton coupled to H-4. |

| ~4.5 | Singlet | 2H | -CONHNH₂ | The terminal amine protons, often broad and exchangeable with D₂O. |

| 2.7 | Quartet | 2H | -CH₂ CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| 1.2 | Triplet | 3H | -CH₂CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C=O | Carbonyl carbon of the carbohydrazide. |

| ~140-120 | Aromatic C | Multiple signals corresponding to the 8 carbons of the benzothiophene ring system. |

| ~28 | -CH₂ CH₃ | Methylene carbon of the ethyl group. |

| ~15 | -CH₂CH₃ | Methyl carbon of the ethyl group. |

2D NMR - Confirming the Pieces Fit:

-

COSY (H-H Correlation): This experiment is critical for confirming the ethyl group by showing a correlation between the quartet at ~2.7 ppm and the triplet at ~1.2 ppm. It would also reveal the coupling between the aromatic protons H-4 and H-5.

-

HSQC (Direct C-H Correlation): This experiment maps each proton signal directly to the carbon it is attached to, confirming the assignments made in the 1D spectra.

-

HMBC (Long-Range C-H Correlation): This is the key to confirming the substitution pattern. We would expect to see correlations over 2-3 bonds, for example:

-

The methylene protons (~2.7 ppm) of the ethyl group should show a correlation to the aromatic carbons C-5, C-6, and C-7, confirming its position at C-6.

-

The aromatic proton H-7 (~7.9 ppm) should show correlations to C-5 and C-6.

-

The amide proton (~9.5 ppm) should show a correlation to the carbonyl carbon (~160 ppm) and the C-2 carbon of the benzothiophene ring.

-

DOT Diagram: Key HMBC Correlations for Structural Confirmation

Caption: Conceptual map of key long-range HMBC correlations.

Part 3: Unambiguous Confirmation - Single Crystal X-ray Diffraction

Trustworthiness & Rationale: While the combination of spectroscopic techniques provides an overwhelmingly strong case for the proposed structure, single-crystal X-ray diffraction (SC-XRD) provides the ultimate, unambiguous proof. It generates a three-dimensional map of electron density in the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute connectivity of all atoms.

Experimental Protocol: X-ray Crystallography Workflow

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model. Refine this model against the experimental data to locate all atoms and determine their precise positions and thermal parameters.

Expected Outcome: The final refined crystal structure would provide a 3D model of this compound. This model would definitively confirm:

-

The identity and connectivity of the benzothiophene ring system.

-

The precise location of the chloro, ethyl, and carbohydrazide substituents at positions C3, C6, and C2, respectively.

-

Intra- and intermolecular interactions, such as hydrogen bonding involving the carbohydrazide moiety, which are crucial for understanding the compound's solid-state behavior.

DOT Diagram: Overall Structural Elucidation Workflow

Caption: A comprehensive workflow for structural elucidation.

Conclusion

The structural elucidation of a novel chemical entity like this compound is a systematic process of hypothesis testing and data integration. It begins with a chemically sound hypothesis derived from its synthesis and proceeds through a series of increasingly sophisticated analytical techniques. IR and mass spectrometry provide the initial broad strokes—identifying functional groups and the molecular formula—while a full suite of 1D and 2D NMR experiments delivers the detailed connectivity map. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing unequivocal, three-dimensional proof of the structure. Following this rigorous, multi-faceted workflow ensures the highest degree of scientific integrity and confidence in the final structural assignment, a prerequisite for any further investigation in a drug discovery and development pipeline.

Spectroscopic Characterization of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide: A Technical Guide

Introduction